molecular formula C17H12NNaO5S B085337 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt CAS No. 10534-92-6

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt

Cat. No.: B085337
CAS No.: 10534-92-6
M. Wt: 365.3 g/mol
InChI Key: KGBXWJYGPYGDEG-UHFFFAOYSA-M
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Description

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt is an organic compound that belongs to the class of naphthalene sulfonates. These compounds are characterized by a naphthalene moiety with a sulfonic acid group at the 2-position. The compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt typically involves the sulfonation of naphthalene followed by the introduction of the benzoylamino and hydroxy groups. The reaction conditions often require the use of strong acids such as sulfuric acid and controlled temperatures to ensure the proper substitution on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes where naphthalene is treated with sulfuric acid under high temperatures

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide compounds.

Scientific Research Applications

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the benzoylamino and hydroxy groups can engage in various chemical reactions. These interactions can affect biological pathways and processes, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonic acid
  • 1-Naphthalenesulfonic acid
  • 1,5-Naphthalenedisulfonic acid
  • 2,6-Naphthalenedisulfonic acid

Uniqueness

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt is unique due to the presence of the benzoylamino and hydroxy groups, which confer distinct chemical properties and reactivity compared to other naphthalene sulfonates. These functional groups enhance its utility in various scientific and industrial applications.

Properties

IUPAC Name

sodium;7-benzamido-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5S.Na/c19-16-10-14(24(21,22)23)9-12-8-13(6-7-15(12)16)18-17(20)11-4-2-1-3-5-11;/h1-10,19H,(H,18,20)(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBXWJYGPYGDEG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065113
Record name 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10534-92-6
Record name 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 7-benzamido-4-hydroxynaphthalene-2-sulphonate
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